ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate
Description
Ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a dihydroisoquinoline moiety and a benzo[d]thiazole carbamoyl group. The ethyl carboxylate group contributes to lipophilicity, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19IN4O3S2/c1-2-31-21(30)18-19(24)33-23(26-18)28-11-10-13-6-5-7-14(15(13)12-28)20(29)27-22-25-16-8-3-4-9-17(16)32-22/h3-9H,2,10-12H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZPAYMHBIZLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves several steps, including the formation of the benzo[d]thiazole moiety and subsequent coupling reactions. The process often utilizes various reagents and solvents to achieve the desired chemical transformations.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the benzo[d]thiazole structure. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antibacterial efficacy .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 8c | High | Moderate |
| 7a | Low | Low |
This table illustrates the varying degrees of antibacterial activity observed in related compounds, indicating that structural modifications can lead to significant changes in biological effectiveness.
Anticancer Activity
In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest, which are crucial for effective cancer treatment .
Case Studies
-
Cytotoxicity in Cancer Cells :
A study evaluating the cytotoxic effects of thiazole derivatives reported that certain compounds led to a reduction in cell viability in HepG2 cells by inducing apoptosis through mitochondrial pathways. The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising anticancer activity . -
Antibacterial Evaluation :
Another research focused on synthesizing benzimidazole derivatives showed that specific modifications resulted in enhanced antibacterial activity against resistant strains of E. coli and S. aureus. The study emphasized that compounds with additional functional groups demonstrated improved interactions with bacterial membranes .
Comparison with Similar Compounds
Thiazole and Thiadiazole Derivatives
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): This compound contains a thiadiazole ring substituted with a phenylcarbamoyl group. While the thiadiazole core differs from the thiazole in the target compound, both share carbamoyl and ester functionalities. The absence of iodine and dihydroisoquinoline in this analogue reduces molecular weight (369.4 g/mol vs. ~600 g/mol estimated for the target) and likely alters bioavailability .
- Thiazole derivatives (11a-c) (): Synthesized via cyclization of hydrazones with thioglycolic acid, these derivatives lack the dihydroisoquinoline and iodine substituents.
Quinazolinone and Isoquinoline Analogues
- 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (): This quinazolinone derivative features bromine substituents and a hydrazide group. Bromine’s smaller atomic radius compared to iodine may reduce steric hindrance, while the hydrazide group increases polarity. Such differences highlight how halogen choice and functional groups modulate solubility and receptor interactions .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison of key properties is summarized below:
The iodine atom in the target compound increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the thiadiazole analogue () prioritizes smaller size and simpler substitution, favoring metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
